molecular formula C7H5BrN2O2 B3295001 4-Bromo-1H-indazole-3,6-diol CAS No. 887568-94-7

4-Bromo-1H-indazole-3,6-diol

Cat. No.: B3295001
CAS No.: 887568-94-7
M. Wt: 229.03 g/mol
InChI Key: JJSANURCPGJVNV-UHFFFAOYSA-N
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Description

4-Bromo-1H-indazole-3,6-diol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and hydroxyl groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1H-indazole-3,6-diol typically involves the cyclization of 2-bromo-6-fluorobenzaldehyde with hydrazine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The intermediate product is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the indazole ring .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of environmentally friendly solvents and catalysts is also a key consideration in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-indazole-3,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-1H-indazole-3,6-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1H-indazole-3,6-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound can also interfere with cellular signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-indazole-3,6-diol
  • 4-Fluoro-1H-indazole-3,6-diol
  • 4-Iodo-1H-indazole-3,6-diol

Uniqueness

4-Bromo-1H-indazole-3,6-diol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, fluoro, and iodo counterparts. Additionally, the bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Properties

IUPAC Name

4-bromo-6-hydroxy-1,2-dihydroindazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2/c8-4-1-3(11)2-5-6(4)7(12)10-9-5/h1-2,11H,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSANURCPGJVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NNC2=O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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